4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate
Description
4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate is a coumarin derivative characterized by a chromene backbone substituted with a methyl group at position 4, a phenyl group at position 3, and an acetate ester at position 6. Coumarins and their derivatives are renowned for their biological activities, including anticoagulant, antimicrobial, and anticancer properties . The synthesis of such compounds typically involves cyclization reactions under acidic or thermal conditions. For instance, analogous chromene derivatives are synthesized via refluxing with phosphoryl oxychloride or using Meldrum’s acid in the presence of catalysts like piperidine and acetic acid .
Properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-15-10-14(21-12(2)19)8-9-16(15)22-18(20)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTXAGLNLVIUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate typically involves the cyclization of appropriate precursors followed by acetylation. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form 3-phenyl-4-methylcoumarin. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using reagents such as aluminum chloride and alkyl halides.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Alcohols and diols.
Substitution: Various substituted chromen derivatives.
Scientific Research Applications
Anticancer Activity
Research has identified 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate as a promising candidate for anticancer therapies. Studies have demonstrated its cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. For instance, one study reported that derivatives of this compound exhibited significant cytotoxicity with IC50 values ranging from 0.47 μM to 89.3 μM across different cell lines, suggesting its potential as an effective anticancer agent .
The compound has been shown to possess various biological activities, including:
- Antimicrobial Properties : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases have been explored.
- Neuroprotective Effects : Some derivatives demonstrate neuroprotective properties, which could be beneficial in neurodegenerative diseases .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methods, including O-acylation reactions involving chromenone derivatives. The choice of synthesis method can significantly affect the yield and purity of the final product. Key methods include:
- Ultrasonic Irradiation : This method enhances reaction rates and yields in the synthesis process.
| Synthesis Method | Yield (%) | Advantages |
|---|---|---|
| O-acylation | 88 | High yield under mild conditions |
| Ultrasonic Irradiation | Variable | Faster reaction times |
Material Science Applications
The unique properties of this compound make it suitable for various material science applications:
- Fluorescent Dyes : Its structural features allow it to be used as a fluorescent probe in biochemical assays.
- Polymer Chemistry : Coumarin derivatives are often incorporated into polymer matrices to enhance their optical properties.
Case Studies
Several studies have focused on the compound's interactions with biological macromolecules to elucidate its mechanism of action:
Case Study 1: Anticancer Mechanism
A study investigated the interaction between this compound and tubulin, revealing that the compound binds effectively to this protein, disrupting microtubule formation and leading to apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism by which 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
(i) 6-Chloro-4-Methyl-2-Oxo-2H-Chromen-7-Yl Acetate ()
- Key Differences :
- Chlorine substituent at position 6 (vs. acetate at position 6 in the target compound).
- Acetate group at position 7 (vs. position 6 in the target compound).
- Implications :
(ii) Methyl 2-[(2-Oxo-2H-Chromen-4-Yl)Oxy]Acetate ()
- Key Differences :
- Methoxycarbonylmethyl ether substituent at position 4 (vs. methyl group in the target compound).
- Absence of phenyl at position 3.
- Lack of a phenyl group reduces aromatic stacking interactions, which may diminish binding affinity to hydrophobic enzyme pockets .
(iii) 6-Ethyl-4-Oxo-3-Phenoxy-2-(Trifluoromethyl)-4H-Chromen-7-Yl Acetate ()
- Key Differences: Ethyl group at position 6 (vs. methyl at position 4 in the target compound). Trifluoromethyl group at position 2 (electron-withdrawing) and phenoxy group at position 3 (vs. phenyl in the target compound).
- Implications: The trifluoromethyl group enhances metabolic resistance and lipophilicity. Phenoxy substituents may confer improved oxidative stability compared to phenyl groups .
Comparative Data Table
| Compound Name | Substituents (Positions) | Key Functional Groups | Biological Implications | References |
|---|---|---|---|---|
| 4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate | Methyl (4), Phenyl (3), Acetate (6) | Ester, Ketone | Moderate lipophilicity | [1, 4] |
| 6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate | Chloro (6), Acetate (7), Methyl (4) | Halogen, Ester | Enhanced electrophilicity | [5] |
| Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate | Methoxycarbonylmethyl ether (4) | Ether, Ester | Increased polarity | [4] |
| 6-Ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate | Ethyl (6), Trifluoromethyl (2), Phenoxy (3) | CF3, Ether, Ester | High metabolic stability | [10] |
Biological Activity
4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore these biological activities in detail, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chromen core with specific substitutions that enhance its biological activity. The compound is characterized by:
- Methyl group at the 4-position
- Phenyl group at the 3-position
- Acetate group at the 6-position
This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable candidate for further research in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, which can lead to significant physiological effects.
Target Pathways
- Antimicrobial Activity : Coumarin derivatives have shown potential against various pathogens by disrupting their cellular functions.
- Anticoagulant Effects : These compounds can influence coagulation pathways, making them candidates for anticoagulant therapy.
- Anti-inflammatory Properties : They modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Notably, they affect cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation .
Anticancer Studies
Recent studies have highlighted the cytotoxic effects of coumarin derivatives on cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HL60 | 8.09 | PI3K/AKT pathway inhibition |
| Other derivatives | HepG2 | 13.14 | Apoptosis induction |
These findings suggest that this compound can effectively inhibit cancer cell growth through targeted biochemical pathways .
Antioxidant and Anti-inflammatory Activities
Research indicates that coumarin derivatives exhibit significant antioxidant properties, which can mitigate oxidative stress-related damage in cells. They also show anti-inflammatory effects by inhibiting lipid peroxidation products that disrupt cellular functions .
Case Studies
-
Study on Anticancer Properties
- A study evaluated the effects of various coumarin derivatives on HL60 leukemia cells, demonstrating that 4-methyl derivatives significantly increased apoptosis rates compared to controls. The study utilized flow cytometry to assess cell cycle phases, revealing a notable increase in G2/M phase cells after treatment .
- Antimicrobial Evaluation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
